tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Catalog No.
S14316491
CAS No.
71002-30-7
M.F
C39H51O3P
M. Wt
598.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmeth...

CAS Number

71002-30-7

Product Name

tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

IUPAC Name

tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Molecular Formula

C39H51O3P

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C39H51O3P/c1-4-22-7-19(1)34-25-10-28(31(13-25)37(22)34)16-40-43(41-17-29-11-26-14-32(29)38-23-5-2-20(8-23)35(26)38)42-18-30-12-27-15-33(30)39-24-6-3-21(9-24)36(27)39/h1-6,19-39H,7-18H2

InChI Key

KFNMEPSMUGTZMX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1COP(OCC3CC4CC3C5C4C6CC5C=C6)OCC7CC8CC7C9C8C1CC9C=C1)C1C2C2CC1C=C2

Tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite is a complex organophosphorus compound characterized by its unique tetracyclic structure and phosphite functional group. The compound is notable for its three tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl groups attached to a phosphite moiety, which contributes to its potential utility in various chemical applications. Its molecular formula is C36H54O3PC_{36}H_{54}O_3P, and it has a molecular weight of approximately 594.80 g/mol.

The tetracyclic framework of the compound provides rigidity and unique spatial orientation, which can influence its reactivity and interaction with biological systems. The presence of the phosphite group suggests potential applications in organic synthesis and as a ligand in coordination chemistry.

Typical of organophosphorus compounds:

  • Nucleophilic Substitution: The phosphite group can undergo nucleophilic substitution reactions, where nucleophiles attack the phosphorus atom, leading to the formation of new bonds.
  • Hydrolysis: In the presence of water, the phosphite can hydrolyze to form phosphonic acids or other derivatives.
  • Condensation Reactions: The compound may also participate in condensation reactions with alcohols or amines, forming esters or amides.

These reactions highlight the versatility of tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite in synthetic organic chemistry.

The synthesis of tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite typically involves several steps:

  • Formation of Tetracyclic Structure: The initial step may involve synthesizing the tetracyclo[6.2.1.1(3,6).0(2,7)]dodecane framework through cyclization reactions involving appropriate precursors.
  • Phosphorylation: The next step involves introducing the phosphite group through phosphorylation reactions using phosphorus-containing reagents such as phosphorus trichloride or phosphorus oxychloride in the presence of suitable solvents.
  • Functionalization: Finally, functionalization may be performed to attach the three tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl groups to the phosphite core.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite has several potential applications:

  • Chemical Synthesis: It can serve as a building block in organic synthesis due to its reactive phosphite group.
  • Agriculture: Its possible insecticidal and antimicrobial properties make it a candidate for use in pesticides or fungicides.
  • Material Science: The unique structure may lend itself to applications in polymer chemistry or as an additive in materials to enhance properties such as flame retardancy or thermal stability.

Interaction studies involving tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite could focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological targets such as enzymes or receptors.
  • Toxicological Assessments: Evaluating its safety profile and potential toxicity through in vitro and in vivo studies.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound could provide insights into its biological activity.

Such studies are crucial for assessing the viability of this compound for practical applications.

Tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite shares structural similarities with several other compounds:

Compound NameStructure TypeUnique Features
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodecaneTetracyclicBase structure without functionalization
Tris(tetradecyl) phosphatePhosphateAliphatic chains instead of tetracyclic rings
Tris(cyclopentyl) phosphiteCyclicSmaller cyclic groups compared to tetracyclic structure

These comparisons highlight that while tris(4-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-enylmethyl) phosphite is unique due to its rigid tetracyclic structure and specific functional groups, it also shares common characteristics with other organophosphorus compounds that may influence its reactivity and biological activity.

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Exact Mass

598.35758248 g/mol

Monoisotopic Mass

598.35758248 g/mol

Heavy Atom Count

43

General Manufacturing Information

1,4:5,8-Dimethanonaphthalene-2-methanol, 1,2,3,4,4a,5,8,8a-octahydro-, 2,2',2''-phosphite: INACTIVE

Dates

Last modified: 08-10-2024

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